Ethyl 3-bromo-2-hydroxybenzoate
Overview
Description
Ethyl 3-bromo-2-hydroxybenzoate: is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-hydroxybenzoate can be synthesized through the esterification of 3-bromo-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-bromo-2-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, forming different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Ester Hydrolysis: Formation of 3-bromo-2-hydroxybenzoic acid.
Oxidation: Formation of quinones or other oxidized derivatives.
Scientific Research Applications
Chemistry: Ethyl 3-bromo-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is utilized in the synthesis of bioactive molecules that exhibit antimicrobial, anti-inflammatory, and anticancer properties. It is also used in the development of enzyme inhibitors and receptor modulators .
Industry: In the agrochemical industry, this compound is employed in the synthesis of herbicides and pesticides. Its derivatives are used to enhance the efficacy and selectivity of these products .
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Ethyl 5-bromo-2-hydroxybenzoate: Similar structure but with the bromine atom at the fifth position.
Ethyl 3-hydroxybenzoate: Lacks the bromine atom, resulting in different reactivity and applications.
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar ester structure but with the hydroxyl group at the second position.
Uniqueness: Ethyl 3-bromo-2-hydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
ethyl 3-bromo-2-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEZMWZBIXYRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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